molecular formula C12H10N4O B11101786 Nicotinic acid hydrazide, N-(2-pyridylmethylene)-

Nicotinic acid hydrazide, N-(2-pyridylmethylene)-

Cat. No.: B11101786
M. Wt: 226.23 g/mol
InChI Key: COOCBOGUOCCDNY-OQLLNIDSSA-N
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Description

N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide is an organic compound with the molecular formula C12H10N4O. It is a derivative of nicotinic acid hydrazide and is characterized by the presence of a pyridine ring and a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide can be synthesized through the condensation reaction between nicotinic acid hydrazide and 2-pyridinecarboxaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Nicotinic acid hydrazide+2-PyridinecarboxaldehydeN’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide\text{Nicotinic acid hydrazide} + \text{2-Pyridinecarboxaldehyde} \rightarrow \text{N'-[(1E)-2-Pyridinylmethylene]nicotinohydrazide} Nicotinic acid hydrazide+2-Pyridinecarboxaldehyde→N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-Pyridinyl)ethylidene]nicotinohydrazide
  • N’-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide
  • N’-[(1E)-(1-Methyl-1H-pyrrol-2-yl)methylene]nicotinohydrazide

Uniqueness

N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide is unique due to its specific structural features, such as the pyridine ring and hydrazone linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and varying degrees of bioactivity .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(10-4-3-6-13-8-10)16-15-9-11-5-1-2-7-14-11/h1-9H,(H,16,17)/b15-9+

InChI Key

COOCBOGUOCCDNY-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CN=CC=C2

solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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